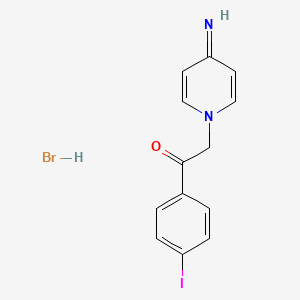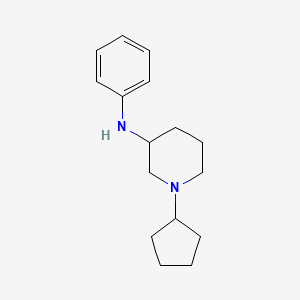
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide, also known as IPP-EtOH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This molecule is a synthetic derivative of pyridine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the binding of the molecule to the sigma-1 receptor, which leads to the modulation of ion channel activity. This results in the inhibition of neurotransmitter release and the reduction of neuronal excitability. 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and may have potential applications in the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this molecule.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide and its potential applications in neuroscience research.
Synthesemethoden
The synthesis of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the reaction of 4-iodoacetophenone with 4-aminopyridine in the presence of a reducing agent. The resulting product is then treated with hydrobromic acid to obtain the final compound. This method has been optimized to yield high purity and high yield of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide.
Wissenschaftliche Forschungsanwendungen
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has been studied extensively for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has also been shown to modulate the activity of ion channels, particularly the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Eigenschaften
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-iodophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O.BrH/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRMMVACGLXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N)C=C2)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)

![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)